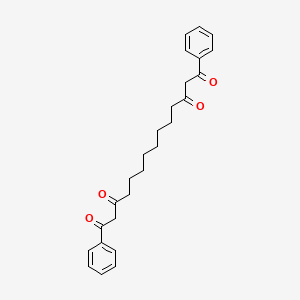
1,14-Diphenyltetradecane-1,3,12,14-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Diphenyltetradecane-1,3,12,14-tetrone is an organic compound with the molecular formula C26H30O4 and a molecular weight of 406.514 g/mol It is characterized by the presence of two phenyl groups and four ketone groups within a tetradecane backbone
Métodos De Preparación
The synthesis of 1,14-Diphenyltetradecane-1,3,12,14-tetrone typically involves the reaction of decanedioic acid dimethyl ester (CAS number 106-79-6) with phenylacetone (CAS number 98-86-2) under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
1,14-Diphenyltetradecane-1,3,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,14-Diphenyltetradecane-1,3,12,14-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,14-Diphenyltetradecane-1,3,12,14-tetrone involves its interaction with molecular targets through its functional groups. The ketone groups can participate in hydrogen bonding and other interactions, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparación Con Compuestos Similares
1,14-Diphenyltetradecane-1,3,12,14-tetrone can be compared with similar compounds such as:
- 1,4-Diphenyltetradecan-1,3,12,14-tetraone
- 1,14-Dioxa-2,15-dioxo-13,26-dihexylcyclohexacosan
- 1,14-Dioxacyclohexacosane-2,15-dione,13,26-dihexyl
These compounds share structural similarities but differ in their specific functional groups and molecular arrangements, which can lead to variations in their chemical properties and applications .
Propiedades
Número CAS |
4193-73-1 |
|---|---|
Fórmula molecular |
C26H30O4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1,14-diphenyltetradecane-1,3,12,14-tetrone |
InChI |
InChI=1S/C26H30O4/c27-23(19-25(29)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(28)20-26(30)22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
Clave InChI |
HOPIMTAIQRBNBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)CCCCCCCCC(=O)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


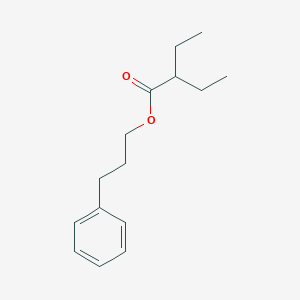
![2-[(2E)-2-(3-bromo-4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-5-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B14159458.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)
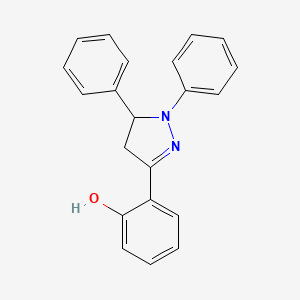
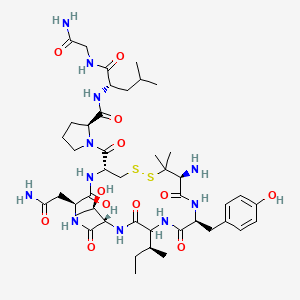
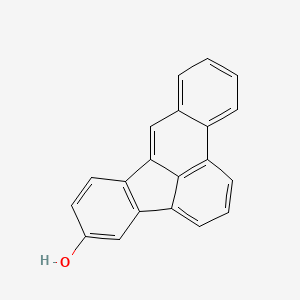
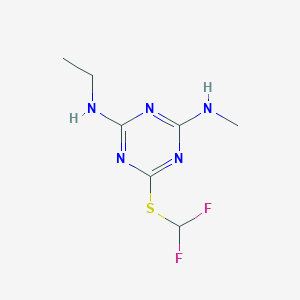

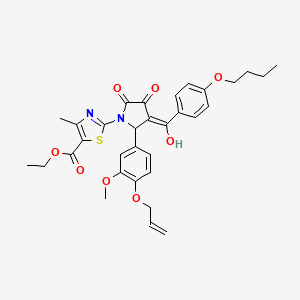

![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
